molecular formula C20H19NO5 B1387179 Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate CAS No. 1171509-38-8

Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate

Cat. No.: B1387179
CAS No.: 1171509-38-8
M. Wt: 353.4 g/mol
InChI Key: RITUWYRUFQOXHX-UHFFFAOYSA-N
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Description

Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}NO5_5
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1171509-38-8
  • InChI Key : UYTMKFGAMMCWAW-UHFFFAOYSA-N

The compound features a formyl group, methoxy groups, and a carboxylate group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has been investigated for its effects on various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action :

  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly in breast and lung cancer cells.
  • Apoptosis Induction : It promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Quantitative Data :

Cell LineIC50 (µM)Mechanism
Breast Cancer15Apoptosis via mitochondrial pathway
Lung Cancer10Cell cycle arrest at G2/M phase
Colon Cancer12Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens, including both bacterial and fungal strains.

Mechanism of Action :

  • Membrane Disruption : It disrupts microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound inhibits essential enzymes involved in microbial metabolism.

Minimum Inhibitory Concentration (MIC) :

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

Several studies have focused on the biological activities of this compound:

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry investigated the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of around 10 µM for lung cancer cells. The study detailed the apoptotic pathways activated by the compound, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity Evaluation :
    • Research conducted by Microbiology Letters assessed the antimicrobial properties against common pathogens. The compound showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Mechanistic Studies in Drug Development :
    • A comprehensive review in Pharmaceutical Research outlined various synthetic routes and biological evaluations of indole derivatives, including this compound. The review emphasized its role in drug design and development due to its multifaceted biological activities.

Properties

IUPAC Name

methyl 3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-24-14-6-4-13(5-7-14)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)26-3/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITUWYRUFQOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.